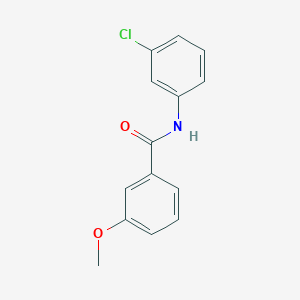
2-(苯基氨基)丙酸
描述
2-(Phenylamino)propanoic acid, also known as phenylalanine, is an essential amino acid found in proteins . It is a precursor to many other compounds in the body . It is used in the preparation of ibuprofen derivatives for their anti-inflammatory activity .
Synthesis Analysis
The synthesis of 2-(Phenylamino)propanoic acid can be achieved through various methods. One such method involves an ester rearrangement in the Fries rearrangement by a rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement .Molecular Structure Analysis
The molecular structure of 2-(Phenylamino)propanoic acid is represented by the linear formula C9H11NO2 . The InChI code for this compound is 1S/C9H11NO2/c1-7(9(11)12)10-8-5-3-2-4-6-8/h2-7,10H,1H3,(H,11,12) .Chemical Reactions Analysis
The chemical reactions involving 2-(Phenylamino)propanoic acid are diverse. For instance, it can undergo protodeboronation of pinacol boronic esters, a valuable but unknown transformation .Physical And Chemical Properties Analysis
2-(Phenylamino)propanoic acid has a molecular weight of 165.19 . It is a solid at room temperature and should be stored in a dark place, sealed in dry conditions .科学研究应用
热气相消除
Al-Awadi 等人(2004)和 Al-Awadi、Kaul 和 El-Dusouqui(2000)进行的研究探讨了 α-和 β-(N-芳基氨基)丙酸(包括 2-(苯基氨基)丙酸)的热气相消除的动力学和机理。他们的研究表明,这些反应是均相的,避免了催化和自由基途径,并导致形成一氧化碳、乙醛、苯胺和丙烯酸等产物。这些发现对于了解这些化合物在气相条件下的热行为至关重要 (Al-Awadi 等,2004) (Al-Awadi、Kaul 和 El-Dusouqui,2000)。
酸水解和相邻基团辅助
Arcelli 等人(2001)研究了 N-(甲氧基丙-2-基)苯甲酰胺的酸水解,导致形成 2-(苯基氨基)丙醇。本研究阐明了酰胺基辅助的醚键裂解机理,提供了对反应途径和中间体的见解 (Arcelli 等,2001)。
酶促转化效率
Makino 等人(2005)设计了苯乙醛还原酶 (PAR) 以在浓缩 2-丙醇中进行有效的底物转化,展示了 2-(苯基氨基)丙酸在生物催化中的应用。这项研究展示了酶工程如何提高转化效率,提供了一种可能对工业应用有价值的方法 (Makino 等,2005)。
含硒杂环的合成
Atanassov、Linden 和 Heimgartner(2003)描述了由异硒氰酸酯和 3-氨基-2-氯吡啶在 2-丙醇中合成的 2-芳基氨基硒氮杂苯并[5,4-b]吡啶,说明了 2-(苯基氨基)丙酸衍生物在杂环化学中的应用。该方法突出了该化合物在创建具有材料科学和药物潜力的新型杂环中的作用 (Atanassov 等,2003)。
苯并恶嗪合成可再生结构单元
Trejo-Machin 等人(2017)探讨了将 2-(苯基氨基)丙酸的衍生物苯乙酸用作聚苯并恶嗪合成的可再生结构单元。本研究提出了一种对传统酚基方法的环保替代方法,展示了 2-(苯基氨基)丙酸衍生物在创造可持续材料中的潜力 (Trejo-Machin 等,2017)。
安全和危害
The safety data sheet for 2-(Phenylamino)propanoic acid indicates that it may cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling this compound .
属性
IUPAC Name |
2-anilinopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(9(11)12)10-8-5-3-2-4-6-8/h2-7,10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKAVQKJQBISOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375129 | |
| Record name | N-Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenylamino)propanoic acid | |
CAS RN |
15727-49-8 | |
| Record name | N-Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(phenylamino)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
















Synthesis routes and methods II
Procedure details
















体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B186077.png)
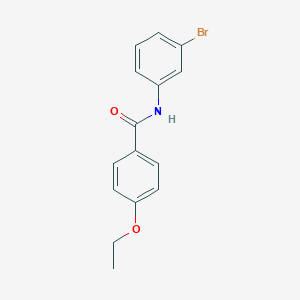
![Naphthalen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B186080.png)
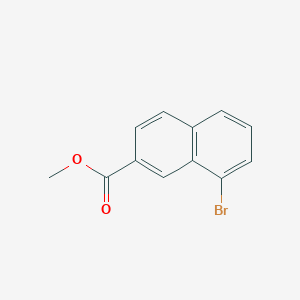
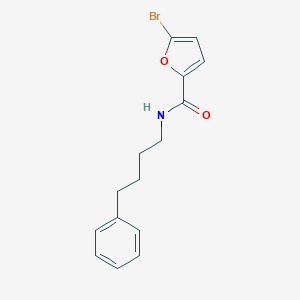
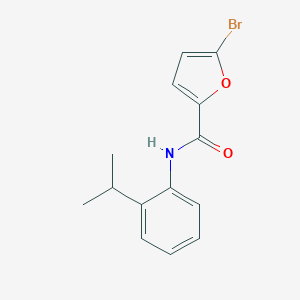
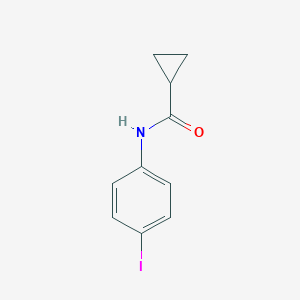
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol](/img/structure/B186093.png)
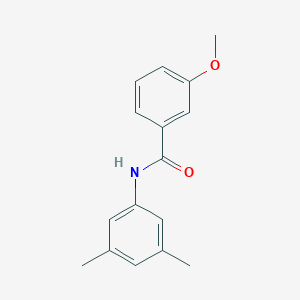
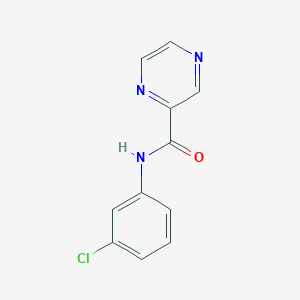
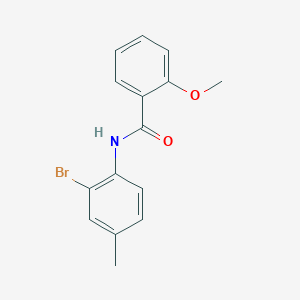
![3,4-dichloro-N-[(4-chlorophenyl)methyl]benzamide](/img/structure/B186099.png)
